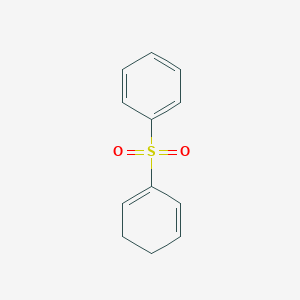
2-(Phenylsulfonyl)-1,3-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-1,3-cyclohexadiene, also known as this compound, is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Versatile Synthons
2-(Phenylsulfonyl)-1,3-cyclohexadiene serves as an important synthon in organic transformations. It is particularly useful in the synthesis of complex organic molecules due to its ability to participate in various reactions such as Diels-Alder reactions, nucleophilic additions, and multicoupling reactions. These applications leverage its diene functionality to form new carbon-carbon bonds efficiently .
Diels-Alder Reactions
The compound has been utilized in Diels-Alder reactions, which are crucial for constructing six-membered rings. The diene component can react with dienophiles to produce cyclohexene derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .
Environmental and Economic Considerations
Recent studies have highlighted the development of economical and environmentally friendly synthetic routes for this compound. A notable synthesis involves a four-step procedure starting from benzenethiol and cyclic ketones, which eliminates the need for chromatography and reduces waste generation . This approach not only lowers production costs but also aligns with green chemistry principles.
Case Study 1: Synthesis of Complex Molecules
In a study published by the American Chemical Society, researchers demonstrated the utility of this compound in synthesizing complex molecules through multicoupling reactions. The compound facilitated the formation of various substituted diene derivatives that are precursors to biologically active compounds .
Case Study 2: Nucleophilic Addition Reactions
Another significant application involved nucleophilic addition reactions where this compound acted as a substrate for soft nucleophiles. The resulting products showed high yields and demonstrated the compound's ability to undergo selective transformations under mild conditions .
Spectral Properties
Understanding the spectral properties of this compound is crucial for its identification and characterization:
- IR Spectroscopy : Characteristic peaks include:
- 3060 cm−1 (aromatic C-H stretching)
- 1585 cm−1 (C=C stretching)
- NMR Spectroscopy : Provides insights into the molecular environment and structure of the compound.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
102860-22-0 |
|---|---|
Formule moléculaire |
C12H12O2S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
cyclohexa-1,5-dien-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
Clé InChI |
VFNKGBTVDLBPBK-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Synonymes |
2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















